N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-7-12(14-19-10)9-16-6-2-3-11(8-16)15-20(17,18)13-4-5-13/h7,11,13,15H,2-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHUUCYIHOLQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety linked to a piperidine ring that is substituted with a 5-methyl-1,2-oxazole group. This unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₄O₂S |
| Molecular Weight | 318.42 g/mol |
| CAS Number | Not specified in sources |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies indicate that it may modulate serotonin and norepinephrine levels, which are critical in mood regulation and anxiety disorders.
Antidepressant Effects
Research has shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that administration of related piperidine derivatives resulted in significant reductions in depressive behaviors in mice subjected to forced swim tests .
Neuroprotective Properties
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of signaling pathways involved in cell survival .
Case Studies and Research Findings
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, the administration of this compound resulted in a significant decrease in immobility time during forced swim tests compared to control groups. The results indicated an increase in locomotor activity and reduced anxiety-like behaviors.
Case Study 2: Neuroprotection
A separate investigation evaluated the neuroprotective effects of this compound against neurotoxic agents. The findings revealed that treatment with this compound significantly mitigated cell death in cultured neurons exposed to glutamate toxicity, suggesting its potential utility in neurodegenerative conditions .
Scientific Research Applications
Biological Activities
Research has indicated that N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide exhibits several promising biological activities:
- Anticancer Activity : The compound has been studied for its potential to inhibit specific cancer cell lines. Its mechanism of action may involve interaction with tyrosine kinases, which are critical in the signaling pathways of cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Neurological Effects : The piperidine structure suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple synthetic steps that require careful control of reaction conditions to ensure high yields and purity. Various derivatives have been synthesized to explore the structure-activity relationship (SAR), enhancing its biological properties while minimizing toxicity.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{1-[3-methyl-1,2-oxazol-5-yl]methyl}piperidin-4-yl}cyclopropanesulfonamide | Similar oxazole and piperidine structures | Different methyl substitution pattern |
| 4-(5-Methylisoxazolyl)cyclopropanesulfonamide | Contains an isoxazole instead of an oxazole | Potentially different biological activities |
| N-(4-Methylpiperidinyl)cyclopropanesulfonamide | Lacks the oxazole ring | Focused more on piperidine chemistry |
This table illustrates the diversity within this class of molecules and highlights how specific modifications can lead to distinct biological activities and therapeutic potentials.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various experimental settings:
- In Vitro Studies : Laboratory experiments have shown that this compound can inhibit cell proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent.
- Animal Models : Preclinical trials using animal models have demonstrated promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound interacts with key signaling pathways involved in cell growth and apoptosis, providing insights into its therapeutic potential .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Structural and Functional Differences
Core Modifications :
- The target compound uses a piperidine core , whereas L1 employs a benzene ring as the central scaffold. Piperidine confers flexibility and basicity, while benzene introduces planar rigidity.
- The thiane derivative in replaces the isoxazole with a sulfur-containing thiane ring , increasing molecular weight (350.5 vs. 297.3 g/mol) and altering electronic properties.
The chloroacetyl group in introduces electrophilic reactivity, which is absent in the target compound.
The chloropyridine in adds aromaticity and halogen-mediated interactions, absent in the target.
Preparation Methods
Piperidine Core Functionalization
The piperidine scaffold undergoes alkylation at the nitrogen atom using 5-methyl-1,2-oxazol-3-ylmethyl bromide or chloride. This reaction typically employs polar aprotic solvents (e.g., dimethylformamide, acetonitrile) with inorganic bases (K₂CO₃, Cs₂CO₃) to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.
Table 1: Alkylation Reaction Optimization
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Base | Cesium carbonate | 68–72% |
| Solvent | Anhydrous DMF | — |
| Temperature | 60°C, 12 h | — |
| Molar Ratio (Piperidine:Alkylating Agent) | 1:1.2 | — |
Side reactions, such as over-alkylation or oxazole ring degradation, are mitigated by strict temperature control and inert atmosphere.
Cyclopropanesulfonamide Synthesis
The cyclopropane ring is introduced via sulfonylation of a cyclopropane precursor. Two predominant methods exist:
Sulfur Trioxide-Mediated Cyclization
Gaseous sulfur trioxide reacts with cyclopropanecarboxylic acid derivatives under controlled conditions to form the sulfonic acid intermediate, which is subsequently converted to the sulfonamide using ammonia or primary amines.
Key Reaction:
This method achieves 55–60% yields but requires specialized equipment for SO₃ handling.
Ring-Opening Sulfonylation
Cyclopropane rings are constructed via [2+1] cycloaddition using sulfonyldiazo compounds and alkenes. For example, ethyl diazoacetate reacts with vinyl sulfonamides in the presence of Rh₂(OAc)₄ to form cyclopropanesulfonamides.
Table 2: Catalytic Cyclopropanation
| Catalyst | Substrate | Yield | Diastereomeric Ratio |
|---|---|---|---|
| Rh₂(OAc)₄ | Vinyl sulfonamide | 73% | 92:8 |
| Cu(acac)₂ | Allyl sulfonamide | 61% | 85:15 |
Rhodium catalysts provide superior stereocontrol, critical for maintaining enantiopurity in chiral derivatives.
Convergent Coupling Strategies
The final step combines the functionalized piperidine and cyclopropanesulfonamide moieties. Two approaches dominate:
Nucleophilic Displacement
Activation of the sulfonamide as a leaving group (e.g., mesylation or tosylation) enables nucleophilic attack by the piperidine nitrogen.
Example Protocol:
-
Treat cyclopropanesulfonamide with mesyl chloride (1.1 eq) in dichloromethane at 0°C.
-
Add triethylamine (2 eq) dropwise, stir for 2 h.
-
Introduce N-alkylated piperidine (1 eq), heat to reflux for 18 h.
Yield: 65–70% after silica gel chromatography.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples alcohols with sulfonamides using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Reaction Scheme:
Conditions: THF, 0°C → room temperature, 24 h.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal purification steps:
Continuous Flow Reactor System
-
Alkylation Step : Tubular reactor with Cs₂CO₃ slurry in DMF, 60°C, residence time 4 h.
-
Cyclopropanation : Microreactor array for Rh-catalyzed diazo decomposition (20°C, 10 min residence).
-
Coupling : Plug-flow reactor with in-line extraction to remove DEAD byproducts.
Table 3: Pilot Plant Performance Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output | 50 kg | 300 kg |
| Purity (HPLC) | 98.5% | 99.2% |
| Solvent Consumption | 1200 L/kg | 400 L/kg |
Stereochemical Considerations
The piperidine ring’s 3-position chirality necessitates asymmetric synthesis:
Chiral Pool Synthesis
Starting from (R)- or (S)-piperidin-3-amine derivatives preserves stereochemistry. For example, (R)-piperidin-3-amine reacts with cyclopropanesulfonyl chloride in dichloromethane with 3-picoline as a non-nucleophilic base.
Enantiomeric Excess: >99% ee when using (R)-configured starting materials.
Q & A
Basic: What are the optimal synthetic routes for N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including piperidine functionalization, oxazole ring coupling, and sulfonamide formation. Key parameters include:
- Temperature control : Oxazole coupling reactions often require 60–80°C to achieve high yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency during sulfonamide formation .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) may improve cross-coupling steps for oxazole integration .
Optimization Tools : - Design of Experiments (DoE) : Fractional factorial designs reduce trial-and-error by identifying critical variables (e.g., molar ratios, pH) .
- Real-time monitoring : Use TLC or HPLC to track intermediates and adjust conditions dynamically .
Advanced: How can computational reaction path search methods resolve contradictions in proposed mechanisms for cyclopropane-sulfonamide bond formation?
Methodological Answer:
Conflicting mechanistic proposals (e.g., radical vs. nucleophilic pathways) can be resolved via:
- Quantum chemical calculations : Density Functional Theory (DFT) simulations assess activation energies for competing pathways .
- Transition state analysis : Identify intermediates using IRC (Intrinsic Reaction Coordinate) calculations .
- Experimental validation : Compare computed energy barriers with kinetic data (e.g., Arrhenius plots from temperature-dependent NMR) .
Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms piperidine and oxazole ring integration (e.g., δ 2.4–3.1 ppm for piperidine protons) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., molecular ion [M+H]⁺) validates the molecular formula .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 220–260 nm .
Advanced: How can molecular docking studies predict the biological target interactions of this compound, given its sulfonamide and oxazole pharmacophores?
Methodological Answer:
- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase enzymes) .
- Docking protocols :
- Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validate with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Experimental correlation : Compare docking scores with in vitro enzyme inhibition assays (e.g., IC₅₀ values) .
Basic: What are the critical stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer:
- Degradation pathways : Hydrolysis of the sulfonamide group in acidic/basic conditions .
- Storage conditions :
- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How can statistical contradiction analysis address discrepancies in biological activity data across different assay platforms?
Methodological Answer:
- Meta-analysis : Pool data from independent studies (e.g., antimicrobial IC₅₀ values) and apply ANOVA to identify platform-dependent biases .
- Standardization : Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Machine learning : Train models on assay parameters (e.g., cell line, incubation time) to predict reproducibility .
Basic: What solvent systems are suitable for solubility testing, and how can solubility be enhanced for in vitro studies?
Methodological Answer:
- Solvent screening : Test DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to improve aqueous solubility .
- Solubility quantification : UV-Vis spectroscopy with a calibration curve (λ_max ~260 nm) .
Advanced: What strategies can reconcile conflicting computational and experimental data on the compound’s conformational flexibility?
Methodological Answer:
- Rotamer analysis : Compare DFT-optimized geometries with X-ray crystallography or NOESY NMR data .
- Free energy landscapes : Use metadynamics simulations to map low-energy conformers .
- Dynamic NMR : Variable-temperature studies to observe ring puckering in piperidine .
Basic: How can researchers design dose-response experiments to evaluate the compound’s cytotoxicity profile?
Methodological Answer:
- Cell lines : Use HEK-293 (normal) vs. HeLa (cancer) for selectivity assessment .
- Concentration range : Test 0.1–100 µM with serial dilutions .
- Endpoint assays : MTT or resazurin reduction assays at 24/48/72 hours .
Advanced: What methodologies enable the identification of metabolic byproducts during in vitro hepatic microsome assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
